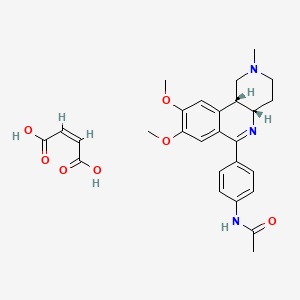![molecular formula C14H19ClN6 B10837619 1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL-0671 is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It is known for its role as a potassium channel opener, specifically targeting the voltage-gated potassium channel subunit Kv7.2. The compound has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders such as hyperlipidemia and hypertension .
Vorbereitungsmethoden
The synthesis of AL-0671 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the bicyclic heptane ring system, which is a key feature of AL-0671.
Functional group modifications: Introduction of the cyanoguanidine moiety and other functional groups to enhance the compound’s activity and selectivity.
Industrial production methods for AL-0671 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Analyse Chemischer Reaktionen
AL-0671 undergoes various chemical reactions, including:
Oxidation: AL-0671 can undergo oxidation reactions, which may involve the formation of reactive oxygen species.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of different reduced species.
Substitution: AL-0671 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: AL-0671 serves as a valuable tool for studying potassium channel modulation and its effects on cellular processes.
Biology: The compound is used to investigate the role of potassium channels in physiological and pathological conditions.
Medicine: AL-0671 has shown promise in the treatment of cardiovascular diseases and metabolic disorders.
Wirkmechanismus
AL-0671 exerts its effects by stimulating the voltage-gated potassium channel subunit Kv7.2. This activation leads to an increase in potassium current, which helps regulate cellular excitability and maintain proper electrical signaling in cells. The compound’s mechanism of action involves binding to the potassium channel and inducing conformational changes that enhance its activity. This results in various physiological effects, including vasodilation and improved lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
AL-0671 is unique in its specific targeting of the Kv7.2 potassium channel subunit. Similar compounds include:
The uniqueness of AL-0671 lies in its dual ability to modulate potassium channels and exhibit antioxidant properties, making it a promising candidate for the treatment of complex metabolic and cardiovascular conditions .
Eigenschaften
Molekularformel |
C14H19ClN6 |
|---|---|
Molekulargewicht |
306.79 g/mol |
IUPAC-Name |
1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride |
InChI |
InChI=1S/C14H18N6.ClH/c15-8-18-14(19-11-3-4-13(16)17-7-11)20-12-6-9-1-2-10(12)5-9;/h3-4,7,9-10,12H,1-2,5-6H2,(H2,16,17)(H2,18,19,20);1H/t9-,10+,12-;/m1./s1 |
InChI-Schlüssel |
ZIVGNHQBUJFAOF-QQQUOLKDSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2N=C(NC#N)NC3=CN=C(C=C3)N.Cl |
Kanonische SMILES |
C1CC2CC1CC2N=C(NC#N)NC3=CN=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



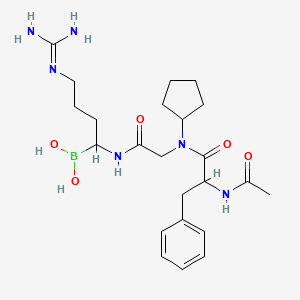
![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)
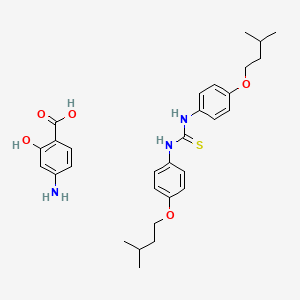
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)
![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)
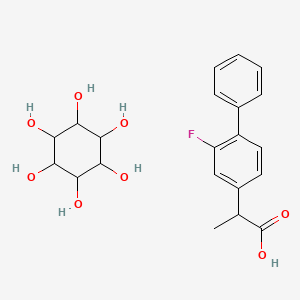
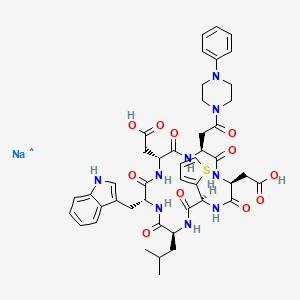
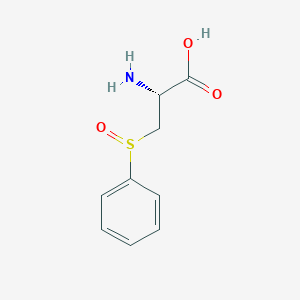
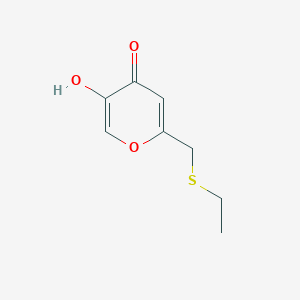
![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
